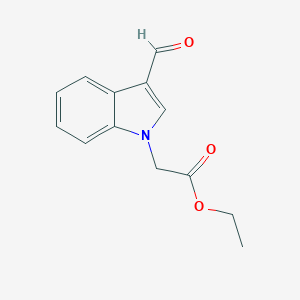

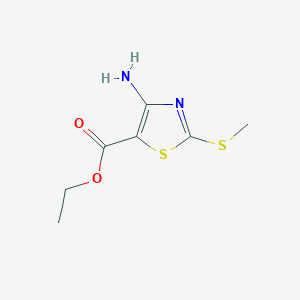

(3-Formyl-indol-1-yl)-acetic acid ethyl ester

概要

説明

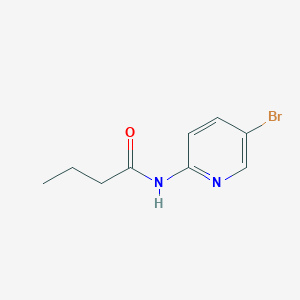

“(3-Formyl-indol-1-yl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 27065-94-7 and a molecular weight of 231.25 . It is also known as FIAEE. It is used in various fields of research and industry.

Synthesis Analysis

The synthesis of indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid ethyl ester”, has attracted the attention of the chemical community due to their significant role in natural products and drugs . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

The IUPAC name of this compound is ethyl (3-formyl-1H-indol-1-yl)acetate . The InChI code is 1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 .Physical And Chemical Properties Analysis

The melting point of “(3-Formyl-indol-1-yl)-acetic acid ethyl ester” is between 80-81 degrees Celsius . The compound is an irritant .科学的研究の応用

Formation and Utility of Esters in Microorganisms

Research has demonstrated the production of organic esters, such as ethyl acetate, by microorganisms like yeast under specific conditions. These esters have been studied for their contributions to the aroma profiles of fermented products. The formation of ethyl acetate involves aerobic utilization of ethanol accumulated from glucose fermentation, highlighting the microbial ability to produce value-added chemicals from simple substrates (Tabachnick & Joslyn, 1953).

Bioconversion and Biotechnological Applications

A review of process intensification techniques for ethyl acetate production provides insight into the advantages of biotechnological methods over traditional chemical processes. This includes reactive distillation and pervaporation, which offer energy savings and environmental benefits. Such techniques underscore the potential for producing esters through more sustainable means (Patil & Gnanasundaram, 2020).

Indole Derivatives in Plant Biology

Indole-3-acetic acid (IAA), a close relative of the compound , plays a pivotal role in plant growth and development. Studies on bacterial catabolism of IAA and its derivatives reveal microbial interactions with plant hormones, suggesting avenues for agricultural biotechnology to influence plant health and growth (Laird, Flores, & Leveau, 2020).

Therapeutic Potential of Indole Derivatives

Research into indole-3-carbinol (I3C) and its major derivatives highlights their pharmacokinetics and roles in hepatic protection, showcasing the therapeutic potential of indole derivatives. Such studies illustrate the diverse bioactivities of indole-based compounds, pointing to their significance in medical research (Wang et al., 2016).

Auxin and Ethylene in Plant Growth

The interaction between auxin (IAA) and ethylene in regulating plant diameter growth provides a model for understanding how indole derivatives influence plant physiology. This research can inform strategies for crop improvement and stress resistance (Savidge, 1988).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(3-formylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKKLZGZHIBOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355454 | |

| Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Formyl-indol-1-yl)-acetic acid ethyl ester | |

CAS RN |

27065-94-7 | |

| Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)

![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)